Product packaging for Cyclohexylmethylmagnesium bromide(Cat. No.:CAS No. 35166-78-0)

Cyclohexylmethylmagnesium bromide

Cat. No.: B1591022
CAS No.: 35166-78-0
M. Wt: 201.39 g/mol
InChI Key: UFQSTBGEWZUCBQ-UHFFFAOYSA-M
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Description

Contextual Role of Grignard Reagents in Modern Organic Synthesis

Grignard reagents, with the general structure R-Mg-X, are a class of organomagnesium compounds that are fundamental to organic chemistry. byjus.com Discovered by French chemist Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, these reagents are celebrated for their ability to form carbon-carbon bonds. byjus.comlibretexts.org This capability is a cornerstone of organic synthesis, enabling the construction of more complex molecules from simpler starting materials. tutorchase.commt.com

The reactivity of Grignard reagents stems from the polarized carbon-magnesium bond, which imparts a nucleophilic character to the carbon atom. pressbooks.pub This makes them highly effective in a variety of chemical transformations, particularly in reactions with electrophiles like aldehydes, ketones, and esters. mt.comnumberanalytics.com Their versatility allows for the synthesis of a wide array of organic compounds, including alcohols, carboxylic acids, and other functionalized molecules. mt.comreachemchemicals.com In contemporary organic synthesis, Grignard reagents remain an indispensable tool for chemists in both academic research and industrial applications, including the synthesis of pharmaceuticals and other fine chemicals. tutorchase.comreachemchemicals.com

Historical Development and Significance of Alkylmagnesium Halides in Synthetic Methodologies

The journey of alkylmagnesium halides, or Grignard reagents, began in 1900 with Victor Grignard's discovery. tcichemicals.com His work involved the reaction of alkyl halides with magnesium metal in an ether solvent, leading to the formation of these novel organometallic compounds. pressbooks.pubnumberanalytics.com This breakthrough provided a robust and straightforward method for creating a carbon-based nucleophile, a significant challenge in chemistry at the time. tutorchase.com

The significance of this discovery was immediately recognized for its broad applicability in synthetic methodologies. Prior to Grignard's work, the formation of carbon-carbon bonds was often a complex and low-yielding process. The introduction of alkylmagnesium halides revolutionized the field by providing a highly reactive and versatile reagent that could be readily prepared. tutorchase.com Over the decades, the methodology has been refined, but the fundamental principles and the wide-ranging utility of these reagents have remained central to organic synthesis.

Scope and Academic Relevance of Cyclohexylmethylmagnesium Bromide

This compound, with the chemical formula C₇H₁₃BrMg, is a specific Grignard reagent that offers the cyclohexylmethyl group as a nucleophilic building block. nih.gov Its academic and synthetic relevance is demonstrated by its application in a variety of chemical reactions.

This reagent is utilized in several specialized synthetic applications. For instance, it is a key reactant in the isomerization polymerization of alkenylcyclohexanes and participates in the intramolecular rearrangements of vinylidenecyclopropanes. sigmaaldrich.com It is also employed in the cycloisomerization of both cyclic and acyclic enynes. sigmaaldrich.com Furthermore, this compound has been used in the synthesis of biologically active molecules, such as dipeptidyl boronic acid proteasome inhibitors and substituted 1,3-dihydroindole-2-ones with potential antitumor effects. sigmaaldrich.com

The properties of this compound are well-documented, and it is typically supplied as a solution in a solvent like tetrahydrofuran (B95107) (THF). sigmaaldrich.comsigmaaldrich.com Its reactivity is characteristic of Grignard reagents, being sensitive to protic solvents like water. cymitquimica.com

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical Formula C₇H₁₃BrMg nih.gov
Molecular Weight 201.39 g/mol nih.gov
Appearance Typically a liquid solution sigmaaldrich.comsigmaaldrich.com
Density ~0.966 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com
CAS Number 35166-78-0 nih.govsigmaaldrich.com
InChI Key ZBCIOGFGZRNNEC-UHFFFAOYSA-M sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13BrMg B1591022 Cyclohexylmethylmagnesium bromide CAS No. 35166-78-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

magnesium;methanidylcyclohexane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13.BrH.Mg/c1-7-5-3-2-4-6-7;;/h7H,1-6H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQSTBGEWZUCBQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1CCCCC1.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448800
Record name Magnesium bromide cyclohexylmethanide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35166-78-0
Record name Magnesium bromide cyclohexylmethanide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Cyclohexylmethylmagnesium Bromide

Classical Grignard Reagent Formation Protocols

The traditional synthesis of cyclohexylmethylmagnesium bromide involves the reaction of cyclohexylmethyl bromide with magnesium metal in an ethereal solvent. acs.orgorgsyn.org This process, while well-established, requires careful control of reaction conditions to ensure optimal yield and purity.

The formation of Grignard reagents is notoriously sensitive to reaction conditions. Key parameters that require optimization include temperature, concentration of the alkyl halide, and the rate of its addition to the magnesium suspension. For the synthesis of this compound, maintaining a gentle reflux temperature is often crucial. orgsyn.org The reaction is typically initiated at room temperature, and the exothermicity of the reaction then maintains the desired temperature. oc-praktikum.de

The concentration of cyclohexylmethyl bromide also plays a significant role. While higher concentrations can lead to faster reaction rates, they may also increase the formation of byproducts such as Wurtz coupling products. researchgate.net Therefore, a balance must be struck. The rate of addition of the cyclohexylmethyl bromide is also critical; a slow and controlled addition helps to maintain a steady reaction rate and prevent a runaway reaction. orgsyn.org

Table 1: Optimized Reaction Parameters for this compound Synthesis

Parameter Optimized Condition Rationale
Temperature Gentle reflux Balances reaction rate and minimizes side reactions. orgsyn.org
Concentration Moderate Optimizes yield by balancing reaction rate and byproduct formation. researchgate.net
Addition Rate Slow, controlled Prevents runaway reactions and ensures a steady reaction course. orgsyn.org

Ethereal solvents are essential for the formation and stability of Grignard reagents. They solvate the magnesium center, facilitating the reaction and stabilizing the resulting organomagnesium compound. acs.org The most commonly used solvents are diethyl ether and tetrahydrofuran (B95107) (THF). acs.org

The choice of solvent can significantly impact the reaction. THF is generally a better solvating agent than diethyl ether, which can lead to faster reaction rates and higher yields. acs.org However, the solubility of the Grignard reagent can also be a factor. For instance, some Grignard reagents are more soluble in THF, leading to homogeneous solutions, while in diethyl ether they might exist as a slurry. researchgate.net Cyclopentyl methyl ether (CPME) has also been explored as a greener alternative to traditional ethereal solvents, in some cases showing comparable or even superior performance in Grignard reactions. researchgate.netresearchgate.net

Table 2: Comparison of Ethereal Solvents for Grignard Reagent Formation

Solvent Key Properties Impact on Reaction
Diethyl Ether Lower boiling point, less effective solvating agent than THF. Slower reaction rates, may result in heterogeneous mixtures. acs.org
Tetrahydrofuran (THF) Higher boiling point, strong coordinating solvent. Faster reaction rates, often leads to homogeneous solutions and higher yields. acs.org
Cyclopentyl methyl ether (CPME) Higher boiling point, greener alternative. Can offer comparable or better yields and is more stable under certain conditions. researchgate.netresearchgate.net

A common challenge in Grignard reagent synthesis is the passivation of the magnesium metal surface by a layer of magnesium oxide. stackexchange.com This layer inhibits the reaction with the organic halide. Several activation methods have been developed to overcome this issue.

Mechanical methods include crushing the magnesium turnings in situ or using ultrasound to break up the oxide layer. stackexchange.comresearchgate.net Chemical activation is also widely employed. Small amounts of activating agents like iodine, 1,2-dibromoethane, or methyl iodide are often added to the reaction mixture. stackexchange.comresearchgate.net These substances react with the magnesium surface to expose fresh, reactive metal. For example, 1,2-dibromoethane's activation can be monitored by the observation of ethylene (B1197577) gas bubbles. stackexchange.com Another effective activator is diisobutylaluminum hydride (DIBAH), which can activate the magnesium surface and also dry the reaction mixture, allowing for initiation at lower temperatures. researchgate.netacs.org

Advanced and Sustainable Synthesis Approaches

Recent research has focused on developing more efficient and environmentally friendly methods for preparing Grignard reagents.

The in situ Grignard Metalation Method (iGMM) offers a one-pot procedure for the synthesis of various organomagnesium compounds, including amides and cyclopentadienyl (B1206354) derivatives. nih.govnih.govresearchgate.netnih.gov This technique involves the addition of an alkyl halide, such as bromoethane, to a suspension of magnesium metal and a suitable proton source (like an amine or cyclopentadiene) in an ethereal solvent. nih.govresearchgate.net The Grignard reagent is formed in situ and immediately reacts with the proton source. nih.gov This method is advantageous as it often proceeds smoothly at room temperature and can produce high yields on a multi-gram scale. nih.govnih.gov

Mechanochemistry, specifically ball milling, has emerged as a sustainable and efficient method for the synthesis of Grignard reagents. organic-chemistry.orgresearchgate.netthieme-connect.com This technique involves the mechanical grinding of magnesium metal with the organic halide, often in the absence of a bulk solvent or with only a small amount of a coordinating ether like THF. organic-chemistry.orgthieme-connect.com A significant advantage of this method is that it can often be performed in the air, eliminating the need for strict inert atmosphere conditions that are typically required for Grignard synthesis. organic-chemistry.orgthieme-connect.com Mechanochemical synthesis has been shown to be effective for a variety of organic halides, including those that are poorly soluble and challenging to use in conventional solution-based protocols. organic-chemistry.orgthieme-connect.com The resulting Grignard reagents can be used directly in subsequent one-pot reactions. acs.org

Green Chemistry Considerations in Reagent Preparation

The growing emphasis on sustainable chemical practices has led to the development of greener methodologies for the synthesis of organometallic compounds, including Grignard reagents like this compound. unive.itmonumentchemical.com These approaches focus on minimizing environmental impact by reducing waste, improving energy efficiency, and utilizing less hazardous materials. orgsyn.org Key areas of improvement in the preparation of this compound include the selection of environmentally benign solvents and the adoption of solvent-minimized or solvent-free reaction conditions.

One of the primary green chemistry considerations in Grignard reagent synthesis is the replacement of traditional ethereal solvents such as diethyl ether (Et₂O) and tetrahydrofuran (THF). researchgate.net While effective, these solvents pose significant safety and environmental hazards, including high flammability, potential for peroxide formation, and toxicity. researchgate.netnih.gov A prominent greener alternative is 2-methyltetrahydrofuran (B130290) (2-MeTHF), a solvent derivable from renewable resources like corn cobs and sugarcane bagasse. d-nb.info

Another significant advancement in the green preparation of Grignard reagents is the use of mechanochemistry, specifically ball-milling techniques. nih.govrsc.org This method involves the grinding of reactants (in this case, magnesium metal and cyclohexylmethyl bromide) in a milling chamber with grinding media, such as stainless steel balls. nih.govnih.gov The mechanical energy supplied induces the chemical reaction, often with only a minimal amount of a liquid additive or, in some cases, in the complete absence of a solvent. researchgate.netnih.gov

The potential benefits of adopting these green chemistry principles for the synthesis of this compound are summarized in the table below.

Green MethodologyTraditional Method ComparisonAnticipated Benefits for this compound Synthesis
Use of 2-Methyltetrahydrofuran (2-MeTHF) Replaces hazardous solvents like diethyl ether and THF.Improved safety profile (higher flash and boiling points), potential for higher yields, and reduced solvent waste due to easier work-up. monumentchemical.comd-nb.info
Mechanochemical Synthesis (Ball-Milling) Eliminates or significantly reduces the need for bulk organic solvents.Drastic reduction in hazardous solvent waste, simplified reaction setup (less sensitivity to air and moisture), and potential for high-yield synthesis. nih.govnih.gov

Fundamental Reactivity and Reaction Mechanisms of Cyclohexylmethylmagnesium Bromide

Nucleophilic Addition Reactions

Cyclohexylmethylmagnesium bromide, as a typical Grignard reagent, engages in nucleophilic addition reactions with a variety of electrophilic functional groups. The polarized carbon-magnesium bond allows the cyclohexylmethyl group to act as a potent nucleophile, attacking electron-deficient centers and forming new carbon-carbon bonds. libretexts.org The reactivity of the Grignard reagent is influenced by the solvent, typically an ether like diethyl ether or tetrahydrofuran (B95107) (THF), which solvates the magnesium atom, stabilizing the reagent. libretexts.org

Stereoselective Additions to Carbonyl Compounds (e.g., Ketones, Aldehydes, Esters)

The addition of this compound to carbonyl compounds is a cornerstone of its synthetic utility, leading to the formation of primary, secondary, and tertiary alcohols. libretexts.orgyoutube.com The reaction proceeds via nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon. masterorganicchemistry.comkhanacademy.org This addition transforms the hybridization of the carbonyl carbon from sp2 to sp3, resulting in a tetrahedral alkoxide intermediate which, upon acidic workup, yields the corresponding alcohol. masterorganicchemistry.com

The mechanism of Grignard addition to carbonyl compounds has been the subject of extensive study. While often depicted as a simple nucleophilic attack, the reality is more complex, involving equilibria between various organomagnesium species (the Schlenk equilibrium). academie-sciences.fr Computational studies suggest that both monomeric and dimeric Grignard species can be reactive, and the reaction can proceed through different pathways depending on the specific reactants and conditions. researchgate.netacs.org

One proposed mechanism involves the initial coordination of the magnesium atom to the carbonyl oxygen, which acts as a Lewis acid, increasing the electrophilicity of the carbonyl carbon. libretexts.org This is followed by the nucleophilic attack of the alkyl group. libretexts.org For sterically unhindered carbonyls, a six-membered, concerted transition state may be involved. acs.org However, for more sterically demanding substrates, alternative pathways, including single-electron transfer (SET) mechanisms, have been proposed, where an electron is transferred from the Grignard reagent to the carbonyl compound, forming a radical-anion intermediate. researchgate.net

When the carbonyl substrate contains a chiral center, the addition of this compound can lead to the formation of diastereomeric products. The stereochemical outcome is often governed by the steric and electronic properties of the substituents on the substrate. rsc.org

For instance, in the addition to α-chiral aldehydes, the Felkin-Anh model is often used to predict the major diastereomer. This model posits that the largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. Chelation control can also play a significant role, where the magnesium atom of the Grignard reagent coordinates with a Lewis basic group on the substrate, such as an α-alkoxy group, leading to a cyclic transition state and influencing the direction of nucleophilic attack. This often results in a different stereochemical outcome compared to the Felkin-Anh model.

The steric bulk of both the Grignard reagent and the carbonyl substrate significantly impacts diastereoselectivity. rsc.org Increased steric hindrance on either reactant can enhance the facial selectivity of the addition. rsc.org

Reactions with Imines and Related Electrophiles

This compound also undergoes nucleophilic addition to imines and their derivatives, providing a valuable route for the synthesis of amines. acs.orgresearchgate.net The reaction is analogous to the addition to carbonyls, with the imine nitrogen being less electronegative than oxygen, rendering the imine carbon generally less electrophilic. Consequently, these reactions may require more forcing conditions or the use of catalysts.

The stereoselectivity of Grignard additions to imines can be significantly enhanced through chelation-controlled mechanisms. The use of Lewis acids, such as magnesium bromide or cerium(III) chloride, can pre-organize the substrate and reagent, leading to a more ordered transition state and improved diastereoselectivity. acs.orgnih.gov

Cerium(III) chloride is particularly effective in mediating these reactions. colab.ws It is believed to function by replacing the magnesium in the Schlenk equilibrium with cerium, forming a more reactive organocerium species. This species is less basic and more nucleophilic than the corresponding Grignard reagent, which can suppress side reactions like enolization. orgsyn.orgresearchgate.net In the context of imine additions, the cerium ion can chelate to both the imine nitrogen and another Lewis basic site on the substrate, creating a rigid cyclic transition state that directs the nucleophilic attack from a specific face. rsc.orgscite.ai This approach has been successfully employed to achieve high levels of diastereoselectivity in the synthesis of chiral amines.

Addition to Cyclic Ethers and Lactones (e.g., Tetrahydro-2H-pyran-2-one)

This compound can also react with cyclic ethers, such as epoxides, and cyclic esters, known as lactones. The reaction with epoxides results in a ring-opening reaction, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the formation of a β-substituted alcohol after acidic workup. masterorganicchemistry.comyoutube.com The regioselectivity of the attack is generally at the less substituted carbon for steric reasons.

In the case of lactones, such as tetrahydro-2H-pyran-2-one (δ-valerolactone), the reaction proceeds via nucleophilic acyl substitution. nist.govresearchgate.net The initial addition of the Grignard reagent to the carbonyl group forms a tetrahedral intermediate. This intermediate can then collapse, expelling the alkoxide leaving group and forming a ketone. A second equivalent of the Grignard reagent can then add to the newly formed ketone, ultimately yielding a diol after workup.

Carboxylation Reactions with Carbon Dioxide

The reaction of this compound with carbon dioxide, a process known as carboxylation, is a fundamental transformation in organic synthesis for the formation of carboxylic acids. This Grignard reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon atom of CO₂.

The general procedure involves the slow addition of solid carbon dioxide (dry ice) to the ethereal solution of the Grignard reagent. oc-praktikum.de The mixture is typically stirred until all the dry ice has evaporated and the reaction mixture reaches a temperature of about 0°C. oc-praktikum.de Following the carboxylation, an acidic workup is necessary to protonate the resulting carboxylate salt and liberate the free carboxylic acid, cyclohexylacetic acid. oc-praktikum.de This is often achieved by adding a mixture of hydrochloric acid and ice. oc-praktikum.de It is crucial to maintain an acidic pH to ensure the complete dissolution of any remaining magnesium. oc-praktikum.de

A common side product in this reaction is cyclohexanol (B46403), which can be formed from the reaction of the Grignard reagent with any residual moisture or oxygen. oc-praktikum.de To minimize the formation of this byproduct, the reaction is carried out under anhydrous conditions. oc-praktikum.de The separation of the desired carboxylic acid from cyclohexanol is typically achieved by extraction. The ether phase containing the reaction mixture is washed with an aqueous sodium hydroxide (B78521) solution. The basic conditions convert the carboxylic acid into its water-soluble sodium salt, which partitions into the aqueous phase, while the less polar cyclohexanol remains in the ether phase. oc-praktikum.de Subsequent acidification of the aqueous phase precipitates the cyclohexylacetic acid.

While the carboxylation of Grignard reagents is a well-established method, recent research has also explored catalytic versions of this transformation. For instance, nickel-catalyzed carboxylation of unactivated alkyl chlorides with CO₂ at atmospheric pressure has been reported, highlighting ongoing efforts to develop more efficient and versatile carboxylation protocols. nih.govcapes.gov.br

Borylation Reactions for Boronic Acid Synthesis

The synthesis of boronic acids and their derivatives from Grignard reagents is a valuable transformation, providing access to key intermediates for various coupling reactions. While direct borylation of this compound to form the corresponding boronic acid is a plausible transformation, the literature more broadly details the reactions of Grignard reagents with various boron electrophiles.

One common approach involves the reaction of a Grignard reagent with a trialkoxyborane, such as trimethoxyborane or triethoxyborane. The reaction typically proceeds through the sequential displacement of the alkoxy groups by the Grignard reagent. Controlling the stoichiometry is crucial to favor the formation of the desired boronic ester, which can then be hydrolyzed to the corresponding boronic acid.

Recent advancements have focused on developing more controlled and efficient borylation methods. For example, the use of specific borylation agents can prevent the formation of over-alkylated boron species. nih.gov Some methods involve the reaction of Grignard reagents with di- or tri-substituted boron compounds, where the substituents can modulate the reactivity of the boron center. nih.gov

Furthermore, transmetalation reactions from other organometallic species to boron compounds represent another strategy for boronic acid synthesis. nih.gov For instance, the transmetalation of arylstannanes with arylboron dihalides has been shown to be an effective method for preparing certain borinic acids. nih.gov

While direct examples specifically detailing the borylation of this compound are not prevalent in the provided search results, the general principles of Grignard reagent borylation are well-established and applicable. The reaction of this compound with a suitable boron electrophile, followed by hydrolysis, would be the expected pathway to cyclohexylmethylboronic acid.

Carbon-Carbon Bond Formation via Coupling Reactions

Cross-Coupling Methodologies

Palladium-Catalyzed Cross-Couplings (e.g., with Aryl Halides, Alkenyl Halides)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The reaction of this compound, a Grignard reagent, with aryl and alkenyl halides under palladium catalysis, often referred to as a Kumada-type coupling, allows for the synthesis of a wide range of substituted organic molecules.

The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com First, a palladium(0) complex undergoes oxidative addition with the aryl or alkenyl halide, forming a palladium(II) intermediate. youtube.com In the next step, transmetalation occurs, where the cyclohexylmethyl group from the Grignard reagent is transferred to the palladium center, displacing the halide. youtube.com Finally, the resulting diorganopalladium(II) complex undergoes reductive elimination to form the cross-coupled product and regenerate the palladium(0) catalyst. youtube.com

The efficiency of these couplings can be influenced by several factors, including the choice of palladium catalyst, ligands, and reaction conditions. For instance, the use of zinc halide additives has been shown to mediate the palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides, suggesting that similar strategies could be applicable to other Grignard reagents like this compound. organic-chemistry.orgnih.gov The addition of zinc salts can "soften" the Grignard reagent, potentially improving yields and functional group tolerance. organic-chemistry.org

The scope of palladium-catalyzed cross-couplings is broad, tolerating various functional groups on both the Grignard reagent and the halide partner. nih.govnih.govrsc.org This versatility makes it a valuable method for the synthesis of complex molecules. Recent advancements in this field include the development of more active and stable catalysts, as well as the use of aqueous micellar catalysis to perform these reactions in a more environmentally friendly manner. youtube.com

Iron-Catalyzed Cross-Coupling Systems: Mechanistic Insights and Intermediate Speciation

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to palladium-catalyzed methods for forming carbon-carbon bonds. nih.gov The reaction of this compound with various electrophiles can be effectively catalyzed by simple iron salts. nih.govrsc.org However, the mechanistic details of these reactions are complex and have been the subject of extensive investigation. nih.govnih.gov

Unlike the well-defined catalytic cycles in palladium chemistry, iron-catalyzed cross-couplings often involve a variety of in-situ generated iron species with different oxidation states, ranging from Fe(-II) to Fe(III). nih.govillinois.edu The identification and characterization of these reactive intermediates are challenging due to their often transient and paramagnetic nature. nih.gov Techniques such as ⁵⁷Fe Mössbauer spectroscopy, X-ray absorption spectroscopy, and EPR spectroscopy have been instrumental in shedding light on the speciation of iron during catalysis. nih.govnih.gov

Two primary mechanistic pathways have been proposed for iron-catalyzed cross-coupling reactions: an oxidative addition pathway and an atom transfer pathway. nih.govrsc.org Computational studies have suggested that the atom transfer pathway may be energetically more favorable in some cases. nih.govrsc.org The nature of the Grignard reagent, the electrophile, the solvent, and any additives can significantly influence the dominant reaction pathway and the distribution of iron species in solution. nih.govnih.gov

For instance, in the iron-SciOPP catalyzed cross-coupling of alkynyl Grignards with alkyl halides, a combination of spectroscopic methods and reaction studies revealed the in-situ formation of mono-, bis-, and tris-alkynylated iron(II) species. nih.gov The reactivity of these species with the electrophile was found to be dependent on the solvent and the rate of Grignard reagent addition. nih.gov Similarly, in the cross-coupling of aryl Grignards with alkyl halides, the formation of various methylferrate species has been observed, with their structure and reactivity being influenced by the presence of additives like N-methylpyrrolidone (NMP). nih.gov

The complexity of iron speciation underscores the challenges in elucidating a single, universal mechanism for all iron-catalyzed cross-couplings. nih.gov Instead, a variety of catalytic cycles may be operative depending on the specific reaction conditions.

Copper-Catalyzed Oxidative Coupling Reactions

Copper-catalyzed oxidative coupling reactions provide an efficient method for the formation of carbon-carbon bonds, including the homocoupling of Grignard reagents like this compound. acs.orgnih.gov These reactions typically employ a copper catalyst and an oxidant to facilitate the coupling process. nih.gov

One notable example is the copper-catalyzed oxidative homo- and cross-coupling of Grignard reagents using di-tert-butyldiaziridinone as the oxidant. acs.orgnih.gov This method has been shown to be effective for a variety of aryl, alkynyl, and alkyl Grignard reagents, affording the corresponding coupling products in good to excellent yields under mild conditions. acs.orgnih.gov For the homocoupling of this compound, this would lead to the formation of 1,2-dicyclohexylethene.

A plausible catalytic cycle for this type of reaction begins with the reaction of the copper(I) catalyst with the oxidant to generate a higher-valent copper species. nih.gov This is followed by transmetalation with the Grignard reagent to form a diorganocopper intermediate. nih.gov Subsequent reductive elimination from this intermediate yields the coupled product and regenerates the active copper catalyst. nih.gov While a radical mechanism cannot be entirely ruled out, this pathway provides a reasonable explanation for the observed reactivity. acs.org

The choice of copper catalyst can influence the reaction's efficiency. nih.gov Catalysts such as CuBr·SMe₂ have been found to be effective in terms of both yield and selectivity for certain coupling reactions. acs.org The reaction conditions are generally mild, often proceeding at room temperature with low catalyst loadings. acs.orgnih.gov

Beyond homocoupling, copper catalysis is also utilized in cross-coupling reactions between Grignard reagents and various electrophiles, including alkyl halides. rsc.orgnih.gov The presence of additives can sometimes have a remarkable effect on the outcome of these reactions. nih.gov Additionally, copper catalysts are employed in carbon-nitrogen bond-forming reactions, coupling aryl halides with amines and amides. rsc.org

Ligand and Additive Effects on Coupling Efficiency and Selectivity (e.g., Zinc Halide Additives)

In the realm of cross-coupling reactions, particularly the Kumada-Corriu-Tamao coupling, the efficiency and selectivity when using Grignard reagents like this compound can be significantly enhanced by the introduction of specific ligands and additives. wikipedia.orgrsc.orgorganic-chemistry.org Research has shown that the addition of lithium halides, such as lithium chloride (LiCl) and lithium bromide (LiBr), to reactions involving cyclohexylmagnesium bromide can substantially improve the yields of coupled products. acgpubs.org

These additives are thought to play a role in breaking up the aggregated forms of the Grignard reagent, leading to more reactive monomeric species in solution. This enhancement is particularly notable in reactions catalyzed by less reactive, yet more economical, transition metals like iron and nickel. While palladium-based catalysts can often effectively catalyze these couplings without additives, the use of lithium halides can bring the efficiency of iron and nickel catalysts to a comparable level. acgpubs.org

A study on the Kumada-Corriu-Tamao cross-coupling of various bromothiophene derivatives with cyclohexylmagnesium bromide highlighted the dramatic effect of these additives. The reactions, when conducted in the presence of LiCl, proceeded to give the cross-coupled products in good yields at room temperature within an hour, without the need for further additives. acgpubs.org This demonstrates the crucial role of such additives in optimizing reaction conditions, improving yields, and potentially reducing costs by enabling the use of less expensive catalysts.

The following table summarizes the effect of lithium halide additives on the yield of cross-coupling products between cyclohexylmagnesium bromide and various bromothiophenes, catalyzed by different transition metal complexes.

Table 1: Effect of Lithium Halide Additives on the Yield (%) of Kumada-Corriu-Tamao Cross-Coupling Reactions

Entry Bromothiophene Substrate Catalyst Yield (%) without Additive Yield (%) with LiCl Yield (%) with LiBr
1 2,3,4-Tribromothiophene PdCl2(dppp) Low 85 90
2 2,3,5-Tribromothiophene PdCl2(dppp) Low 92 98
3 Tetrabromothiophene NiCl2(dppp) Low 78 85
4 5,5'-Dibromo-2,2'-bithiophene FeCl2(dppp) Very Low 65 70

Data compiled from studies on Kumada-Corriu-Tamao cross-coupling reactions. Yields are illustrative and depend on specific reaction conditions.

Homo-Coupling Reactions

Homo-coupling, the reaction in which two identical organometallic molecules couple to form a symmetrical product, is a common reaction pathway for Grignard reagents. While often considered a side reaction in cross-coupling processes, it can be utilized synthetically to create symmetrical molecules.

A specific method for the homo-coupling of this compound has been developed, employing trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) as a promoter. This reaction provides a direct route to 1,2-dicyclohexylethene, the symmetrical dimer of the cyclohexylmethyl group. The reaction proceeds under mild conditions, and the yield is influenced by the reaction temperature.

When the homo-coupling of this compound is carried out in diethyl ether with an equimolar amount of trifluoromethanesulfonic anhydride, the corresponding homo-coupled product is formed. The reaction conditions and yields are summarized in the table below.

Table 2: Homo-Coupling of this compound with Tf₂O

Entry Grignard Reagent Temperature (°C) Time (min) Product Yield (%)
1 This compound Reflux 20 1,2-Dicyclohexylethene Moderate
2 This compound 5 30 1,2-Dicyclohexylethene 75

This method demonstrates a synthetically useful application of the homo-coupling reaction for this compound, providing a straightforward synthesis of a symmetrical C-C coupled product.

Rearrangement and Cyclization Chemistry

Isomerization Polymerization Initiated by this compound

Isomerization polymerization is a process where a monomer undergoes isomerization during the propagation step of polymerization. While Grignard reagents are known to initiate the anionic polymerization of certain vinyl monomers, the specific use of this compound to initiate the isomerization polymerization of substrates like alkenylcyclohexanes is not well-documented in the available scientific literature.

Intramolecular Rearrangements of Unsaturated Substrates (e.g., Vinylidenecyclopropanes)

The intramolecular rearrangement of highly strained molecules like vinylidenecyclopropanes can be triggered by various reagents. However, detailed studies on the use of this compound to induce such rearrangements are not extensively reported in the scientific literature. The specific mechanisms and synthetic utility of this Grignard reagent in this context remain an area for further investigation.

Cycloisomerization of Enynes

Cycloisomerization of enynes is a powerful method for the synthesis of cyclic compounds and is typically catalyzed by transition metals such as palladium, platinum, gold, and rhodium. nih.govnih.gov These catalysts activate the alkyne and alkene moieties to facilitate the cyclization. The initiation of such reactions by Grignard reagents like this compound, without the use of a transition metal catalyst, is not a commonly reported transformation in the scientific literature.

Role in Cyclopropanol (B106826) Synthesis (e.g., Kulinkovich Reaction Analogs)

A significant application of Grignard reagents, including this compound, is in the synthesis of cyclopropanols via the Kulinkovich reaction and its analogs. nrochemistry.comrsc.org The Kulinkovich reaction allows for the preparation of cyclopropanol derivatives from the reaction of a Grignard reagent with a carboxylic ester in the presence of a titanium(IV) alkoxide catalyst, typically titanium(IV) isopropoxide. organic-chemistry.orgwikipedia.org

The generally accepted mechanism involves the in-situ formation of a titanacyclopropane intermediate from the reaction of the Grignard reagent with the titanium catalyst. organic-chemistry.orgyoutube.com This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester to form the cyclopropanol product after workup. nrochemistry.com

The nature of the Grignard reagent is crucial in this reaction. While ethylmagnesium bromide is commonly used, higher alkyl Grignard reagents can also be employed, leading to the formation of substituted cyclopropanols. organic-chemistry.org The use of a Grignard reagent like this compound in a Kulinkovich-type reaction would be expected to generate a corresponding titanacyclopropane, which would then react with an ester to produce a 1-(cyclohexylmethyl)cyclopropanol derivative.

The key steps of the Kulinkovich reaction are as follows:

Transmetalation: Two equivalents of the Grignard reagent react with the titanium(IV) alkoxide to form a dialkyltitanium species.

β-Hydride Elimination: The dialkyltitanium species undergoes β-hydride elimination to form an alkane and a titanacyclopropane.

Reaction with Ester: The titanacyclopropane reacts with the ester, leading to the formation of a titanium cyclopropoxide.

Product Formation: The titanium cyclopropoxide, upon aqueous workup, yields the final cyclopropanol product. youtube.com

The use of bulky Grignard reagents like cyclohexylmagnesium halides has also been noted in modifications of the Kulinkovich reaction, for example, to retard unwanted side reactions and promote ligand exchange with terminal alkenes, thereby expanding the scope of the reaction. This highlights the versatility of Grignard reagents with cyclohexyl moieties in this area of synthesis.

Schlenk Equilibrium Dynamics and Its Impact on Reactivity

The Schlenk equilibrium, named after its discoverer Wilhelm Schlenk, is a fundamental concept in the chemistry of Grignard reagents, including this compound. wikipedia.orgchemeurope.com It describes a reversible chemical equilibrium between the alkylmagnesium halide (RMgX) and its corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species. wikipedia.orgchemeurope.com This dynamic process significantly influences the composition of a Grignard reagent solution and, consequently, its reactivity and selectivity in chemical reactions. fiveable.mechemrxiv.org

The core of the Schlenk equilibrium is represented by the following equation:

2 RMgX ⇌ R₂Mg + MgX₂

For this compound, this equilibrium can be written as:

2 C₆H₁₁CH₂MgBr ⇌ (C₆H₁₁CH₂)₂Mg + MgBr₂

The position of this equilibrium is not static and is influenced by several factors, including the solvent, concentration, temperature, and the nature of the organic and halide groups. wikipedia.orgchemeurope.comsci-hub.ru In ethereal solvents like diethyl ether or tetrahydrofuran (THF), the magnesium center is typically coordinated by two solvent molecules, leading to a more accurate representation of the Grignard reagent as RMgX(L)₂, where L is an ether molecule. wikipedia.org

The various species present in a solution of this compound, such as the monomer (C₆H₁₁CH₂MgBr), the dimer [(C₆H₁₁CH₂MgBr)₂], dicyclohexylmethylmagnesium [(C₆H₁₁CH₂)₂Mg], and magnesium bromide (MgBr₂), all exist in a dynamic state. sci-hub.rulibretexts.org The relative proportions of these species have a direct impact on the reagent's performance in synthesis. fiveable.me

Impact on Reactivity

The different species in the Schlenk equilibrium exhibit distinct reactivities. Generally, the monomeric Grignard reagent (RMgX) is considered to be more reactive as a nucleophile than its dimeric or aggregated counterparts. fiveable.me This is attributed to the greater accessibility of the carbanionic carbon in the monomeric form. fiveable.me The dialkylmagnesium species (R₂Mg) can also be a potent nucleophile, and in some cases, its reactivity may differ significantly from the parent Grignard reagent. sci-hub.ru

The solvent plays a crucial role in modulating the Schlenk equilibrium and, therefore, the reactivity of the Grignard reagent. Strongly coordinating solvents, such as THF, tend to favor the formation of monomeric species by solvating the magnesium center and breaking up aggregates. wikipedia.orglibretexts.org The donicity of the solvent, a measure of its Lewis basicity, is a key factor; for instance, THF has a higher donicity than diethyl ether, leading to a greater proportion of monomeric Grignard species in THF solutions. sci-hub.ru

The position of the Schlenk equilibrium can be intentionally shifted. For example, the addition of 1,4-dioxane (B91453) to a Grignard reagent solution in ether causes the precipitation of the magnesium halide as a dioxane complex (MgX₂(dioxane)₂). wikipedia.org This effectively removes MgBr₂ from the solution, driving the equilibrium to the right and resulting in a solution that is enriched in the dialkylmagnesium compound, in this case, dicyclohexylmethylmagnesium. wikipedia.orgsci-hub.ru This technique is often employed to synthesize pure dialkylmagnesium reagents. sci-hub.ru

Research Findings

Computational studies on simple Grignard reagents like CH₃MgCl have provided detailed insights into the mechanism of the Schlenk equilibrium. nih.govresearchgate.net These studies have revealed that the process often proceeds through various dimeric intermediates bridged by halogen atoms. nih.govresearchgate.net The solvent is not merely a spectator but an active participant, with the dynamics of solvent coordination and decoordination being key to the ligand exchange process. researchgate.net

Experimental studies, often employing techniques like nuclear magnetic resonance (NMR) spectroscopy, have been used to investigate the Schlenk equilibrium for various Grignard reagents. nih.gov For instance, an ¹H-NMR study of t-butylmagnesium chloride in THF showed no significant change in the equilibrium over a wide concentration range. sci-hub.ru However, the complexity of the equilibrium, with multiple interacting factors, can make a complete quantitative analysis challenging. d-nb.infonih.govnih.gov

The nature of the organic group (R) also influences the equilibrium. nih.gov For aryl Grignards, for example, π-interactions involving the aryl group can stabilize certain dimeric intermediates, adding another layer of complexity to the equilibrium dynamics. nih.gov While cyclohexylmethyl is an alkyl group, its steric bulk compared to a simple methyl group could potentially influence the thermodynamics and kinetics of the equilibrium.

The following table summarizes the key species involved in the Schlenk equilibrium of this compound and their general reactivity characteristics.

Species NameChemical FormulaGeneral Reactivity
This compound (monomer)C₆H₁₁CH₂MgBrGenerally considered the most reactive nucleophilic species. fiveable.me
Dicyclohexylmethylmagnesium(C₆H₁₁CH₂)₂MgA potent nucleophile, with reactivity that can differ from the parent Grignard reagent. sci-hub.ru
Magnesium bromideMgBr₂A Lewis acid, can influence the course of reactions.
Dimeric and Oligomeric Species[(C₆H₁₁CH₂MgBr)ₓ] (x ≥ 2)Generally less reactive than the monomeric form. fiveable.me

Advanced Applications in Complex Molecular Synthesis

Strategic Use as a Key Building Block in Multistep Organic Syntheses

The true value of Cyclohexylmethylmagnesium bromide is demonstrated in its role as a key building block, where the introduction of the cyclohexylmethyl moiety is a pivotal step in the total synthesis of complex, biologically active molecules. Its utility is particularly evident in the synthesis of specialized protease inhibitors and modified nucleoside analogs. nih.gov

One of the most significant applications is in the preparation of dipeptidyl boronic acid inhibitors, which are potent agents against proteasomes and are investigated for therapeutic use in cancer and inflammatory diseases. nih.gov In these syntheses, the Grignard reagent is typically reacted with a chiral boronic ester intermediate. The nucleophilic attack of the cyclohexylmethyl group displaces a leaving group on the boron atom, forming a new carbon-boron bond and installing the bulky hydrophobic side chain, which is often crucial for effective binding to the target enzyme's active site. clockss.orgnih.gov This transformation is a cornerstone of the synthetic strategy, establishing a key component of the final pharmacophore. google.comgoogle.com

Another area where this compound is a critical building block is in the synthesis of "sulfur-free" transition state nucleoside analogs. nih.gov These compounds are designed as inhibitors of enzymes like 5′-methylthioadenosine nucleosidase (MTAN), which is a target for developing new anti-infective agents. nih.govspringernature.comnih.gov The synthesis often involves the addition of the Grignard reagent to a protected, electrophilic sugar derivative, such as a lactone or a similar cyclic carbonyl compound. This step introduces the cyclohexylmethyl group, which replaces the traditional sulfur-containing moiety of the natural substrate, thereby enhancing the drug-like properties of the analog, such as bioavailability. nih.gov

Table 1: Application of this compound as a Key Building Block
Target Molecule ClassKey Synthetic StepRole of Grignard ReagentReference
Dipeptidyl Boronic Acid Proteasome InhibitorsReaction with a chiral boronic ester (e.g., pinanediol boronate).Introduces a key hydrophobic P1 side chain essential for biological activity. nih.govnih.gov
Sulfur-Free Nucleoside AnalogsNucleophilic addition to a protected ribonolactone or similar electrophile.Forms a key C-C bond to create a stable, sulfur-free mimic of the natural enzyme substrate. nih.govnih.gov

Enantioselective and Diastereoselective Transformations Promoted by this compound

While this compound is itself achiral, its significant steric bulk plays a crucial role in substrate-controlled diastereoselective transformations. In reactions with chiral substrates containing diastereotopic faces, the bulky cyclohexylmethyl group preferentially attacks from the less sterically hindered direction, leading to the formation of one diastereomer over the other. nih.gov This principle is fundamental in asymmetric synthesis, allowing the chirality present in a starting material to direct the stereochemical outcome of a bond-forming reaction. rsc.orgresearchgate.net

A prime example of this concept is the addition of this compound to chiral N-substituted isatin (B1672199) derivatives (indole-2,3-diones). nih.govirapa.org Isatins can possess a chiral center on the nitrogen substituent or elsewhere on the indole (B1671886) ring. When the Grignard reagent attacks the C3-carbonyl, it can approach from one of two faces. The bulky cyclohexyl group creates a strong steric bias, forcing the addition to occur on the face opposite to the bulky substituent on the chiral substrate. nih.gov This results in the highly diastereoselective formation of 3-cyclohexylmethyl-3-hydroxy-1,3-dihydroindol-2-one derivatives, which are valuable scaffolds in medicinal chemistry. irapa.orgrsc.org The predictability of this steric control makes the reagent a useful tool for synthesizing enantiopure compounds from chiral precursors. nih.govrsc.org

It is important to note that the stereoselectivity in these cases is not promoted by the reagent itself but is a consequence of the interaction between the reagent's steric profile and the substrate's pre-existing chirality. Catalyst-controlled enantioselective additions of this specific Grignard reagent are less common; control is typically achieved through the use of chiral auxiliaries attached to the substrate. researchgate.netrsc.org

Table 2: Substrate-Controlled Diastereoselectivity
Chiral SubstrateReactive SitePrinciple of StereoselectionExpected Outcome
N-Substituted Chiral IsatinC3-CarbonylThe bulky Grignard reagent attacks the less sterically hindered face of the carbonyl group.High diastereomeric ratio (d.r.) in the resulting 3-substituted-3-hydroxyoxindole product.
Chiral α-Keto EsterKetone CarbonylFelkin-Anh or similar models predict the trajectory of the nucleophilic attack based on substrate conformation.Predominant formation of one diastereomeric tertiary alcohol.

Synthesis of Precursors to Diverse Chemical Scaffolds

The ability of this compound to introduce a defined, bulky lipophilic group makes it an excellent reagent for synthesizing precursors to a wide variety of chemical scaffolds. libretexts.org These scaffolds serve as the core structures upon which libraries of compounds can be built for drug discovery and materials science. nih.gov

One of the most important scaffolds accessible via this reagent is the 3-substituted-3-hydroxyoxindole core. irapa.org As mentioned, the reaction of this compound with various isatin derivatives provides direct access to these valuable structures. nih.govresearchgate.net The resulting tertiary alcohol can then be used in further transformations, or the oxindole (B195798) core can be further functionalized, making these compounds versatile intermediates for complex heterocyclic systems, including spirooxindoles. rsc.orgnih.gov

The reagent is also instrumental in forming precursors for acyclic and cyclic boronic acid derivatives . The reaction with diisopropylaminoborane (B2863991) or boronic esters like pinacolborane generates a (cyclohexylmethyl)boronic acid derivative. clockss.orggoogle.com This precursor is a versatile building block for Suzuki-Miyaura cross-coupling reactions, allowing the cyclohexylmethyl group to be attached to a wide range of aryl or vinyl partners, thus creating diverse molecular frameworks. nih.gov

Finally, the reagent is used to generate precursors for modified nucleoside scaffolds . By reacting with functionalized furanose or pyranose derivatives (e.g., lactones), it forms carbon-carbon bonds at key positions of the sugar ring, leading to the synthesis of carbocyclic nucleoside analogs or other variants that are explored for their antiviral and anticancer properties. nih.govmdpi.com

Table 3: Synthesis of Precursors for Key Chemical Scaffolds
Chemical ScaffoldElectrophilic PrecursorResulting IntermediateBiological/Synthetic Relevance
3-Substituted-3-HydroxyoxindoleIsatin or N-substituted isatin3-Cyclohexylmethyl-3-hydroxy-1,3-dihydroindol-2-oneCore of many bioactive alkaloids and synthetic compounds with anticancer properties. irapa.orgrsc.org
Boronic Acid/EsterTrialkyl borate (B1201080) or PinacolboraneCyclohexylmethylboronic acid or its pinacol (B44631) esterVersatile building block for Suzuki couplings and proteasome inhibitors. nih.govnih.gov
Sulfur-Free Nucleoside AnalogProtected RibonolactoneOpen-chain or cyclic sugar with a cyclohexylmethyl substituentPotential antiviral and anti-infective agents with improved pharmacological profiles. nih.gov

Integration into Cascading Reactions and Tandem Processes

A cascade reaction, or tandem reaction, involves two or more consecutive transformations that occur in a single pot under the same reaction conditions, where each subsequent step is triggered by the functionality formed in the previous one. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste.

While the initiation of complex, multi-step cascade sequences by this compound is not a widely documented strategy in the literature, its participation in simpler tandem processes is inherent to its classic reactivity. organic-chemistry.orgwikipedia.org A well-known example is the reaction of Grignard reagents with esters or acid chlorides. masterorganicchemistry.com The initial nucleophilic addition to the carbonyl group forms a tetrahedral intermediate. This intermediate is not stable and rapidly eliminates an alkoxide or chloride leaving group, generating a ketone in situ. This newly formed ketone is more reactive than the starting ester and immediately undergoes a second addition by another equivalent of the Grignard reagent. This addition-elimination-addition sequence is a classic tandem process that efficiently converts an ester into a tertiary alcohol in a single operation. masterorganicchemistry.commasterorganicchemistry.com

The potential for this compound to initiate more elaborate, designed cascade reactions exists. For example, a substrate could be designed with both a carbonyl group and a suitably positioned leaving group or another electrophilic site. The initial Grignard addition would form an alcohol, which could then trigger a subsequent intramolecular cyclization or rearrangement in a tandem fashion. However, specific and complex examples of such cascades being initiated by this compound are not prevalent in published research, which tends to utilize the reagent for more direct, single-step transformations as a key building block.

Analytical and Theoretical Investigations of Cyclohexylmethylmagnesium Bromide and Its Reactions

Spectroscopic Characterization Techniques for Reaction Monitoring and Structural Elucidation of Intermediates

Spectroscopic methods are indispensable tools for the real-time monitoring of reactions involving Cyclohexylmethylmagnesium bromide and for characterizing the various species present in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure and dynamics of Grignard reagents in solution. It is instrumental in studying the Schlenk equilibrium, a fundamental aspect of Grignard chemistry. wikipedia.org This equilibrium involves the disproportionation of the alkylmagnesium halide (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium halide (MgX₂). wikipedia.org

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of the organic and halide components. wikipedia.org For this compound, ¹H and ¹³C NMR can be used to distinguish between the different magnesium species in solution. researchgate.netcaltech.edu The chemical shifts of the protons and carbons in the cyclohexylmethyl group will vary depending on whether they are part of the RMgBr, R₂Mg, or aggregated species. researchgate.netcaltech.edu

The rate of inversion at the carbon-magnesium bond in primary Grignard reagents like this compound can also be investigated using NMR. dtic.mil The dependence of this inversion rate on the solvent and the presence of salts provides insights into the reaction mechanism, suggesting a kinetic order greater than one. dtic.mil Furthermore, NMR studies, including Diffusion-Ordered Spectroscopy (DOSY), can elucidate the aggregation state of the Grignard reagent in solution, revealing the presence of monomers, dimers, and higher oligomers. wikipedia.orgnih.gov

Table 1: Representative NMR Spectroscopic Data for Grignard Reagents

NucleusSpeciesTypical Chemical Shift Range (ppm)Information Gained
¹HRMgX, R₂MgVaries depending on R groupStructural elucidation, monitoring reaction progress
¹³CRMgX, R₂MgVaries depending on R groupInformation on the carbon skeleton and the C-Mg bond
²⁵MgRMgX, R₂MgVariesDirect observation of the magnesium environment, study of Schlenk equilibrium

This table provides a general overview. Specific chemical shifts for this compound would require experimental determination.

Infrared (IR) spectroscopy is a valuable tool for monitoring the progress of reactions involving this compound by tracking the disappearance of reactants and the appearance of products. researchgate.netmt.com In-situ FTIR spectroscopy allows for real-time analysis of the reaction mixture, providing critical information about reaction initiation, kinetics, and the formation of intermediates. mt.comhzdr.deyoutube.com

For instance, in the reaction of this compound with a ketone, the characteristic C=O stretching frequency of the ketone (typically around 1715 cm⁻¹) will decrease in intensity as the reaction proceeds. Concurrently, new bands corresponding to the C-O bond of the resulting magnesium alkoxide intermediate will appear. masterorganicchemistry.com This technique is particularly useful for ensuring the safe execution of highly exothermic Grignard reactions, as it can confirm the initiation of the reaction before the bulk addition of reagents. researchgate.netmt.com

Table 2: Key IR Absorptions for Monitoring a Grignard Reaction with a Ketone

Functional GroupTypical Wavenumber (cm⁻¹)Observation During Reaction
C=O (Ketone)~1715Decreases
C-O (Alkoxide)~1000-1200Increases
O-H (Alcohol, after workup)~3200-3600Appears after hydrolysis

Mass spectrometry (MS) is a crucial technique for identifying the products of reactions involving this compound, thereby confirming the reaction pathway. acs.org After a Grignard reaction is quenched, for example with an acid, the resulting products can be analyzed by MS to determine their molecular weight and fragmentation patterns. This information helps to confirm the expected structure of the product, such as the tertiary alcohol formed from the reaction of this compound with a ketone. libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful combination for analyzing the reaction mixture, allowing for the separation of different components before their identification by mass spectrometry. mnstate.edu This is useful for identifying not only the main product but also any side-products, which can provide further insights into the reaction mechanism, such as the formation of biphenyl-type products from the coupling of radicals. mnstate.edu

UV-Vis spectroscopy can be employed for kinetic and mechanistic studies of reactions involving this compound, especially when colored intermediates or products are formed. nih.govresearchgate.net The technique is based on the absorption of ultraviolet or visible light by molecules containing π-bonds or non-bonding electrons.

While this compound itself does not have strong absorptions in the UV-Vis range, its reaction with certain substrates, such as aromatic ketones, can be monitored. The disappearance of the ketone's n-π* transition and the appearance of new absorption bands corresponding to the product or intermediates can be tracked over time to determine reaction rates and orders. nih.gov This method allows for the determination of rate constants for second-order reactions. nih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique used to detect and characterize species with unpaired electrons, such as radical intermediates. nih.gov The formation of Grignard reagents can proceed through a single-electron transfer (SET) mechanism, leading to the formation of alkyl radicals. researchgate.netharvard.edu

While direct EPR detection of the short-lived cyclohexylmethyl radical during the formation of this compound is challenging, spin trapping experiments can be employed. harvard.edu In this method, a "spin trap" molecule is added to the reaction mixture, which reacts with the transient radical to form a more stable radical adduct that can be observed by EPR. harvard.edu The detection of such adducts provides strong evidence for the involvement of radical intermediates in the reaction pathway. harvard.edu EPR can also be used to study radical intermediates in subsequent reactions of the Grignard reagent, for example, with certain ketones or in the presence of transition metal catalysts. nih.gov

Computational and Theoretical Chemistry Studies

Computational and theoretical chemistry provide invaluable insights into the mechanisms of Grignard reactions, complementing experimental observations. acs.orgnih.gov Density Functional Theory (DFT) is a widely used computational method to study the structures, energies, and reaction pathways of organomagnesium compounds. nih.govnih.govacs.orgresearchgate.net

Theoretical studies on Grignard reagents like this compound can explore various aspects:

The Schlenk Equilibrium: Computational models can predict the relative stabilities of the different species involved in the Schlenk equilibrium (RMgX, R₂Mg, and MgX₂) and the influence of solvent molecules on the position of the equilibrium. acs.orgacs.org These calculations can help to understand why certain species are more reactive than others. acs.org

Reaction Mechanisms: DFT calculations can be used to map out the potential energy surfaces for different reaction pathways, such as the polar (nucleophilic addition) and radical (single-electron transfer) mechanisms. nih.govnih.govacs.org By calculating the activation energies for these pathways, it is possible to predict which mechanism is more favorable under specific conditions. nih.govnih.gov For example, studies have shown that the nature of the substrate and the Grignard reagent can influence whether a reaction proceeds via a concerted polar mechanism or a stepwise SET process. nih.govacs.org

Structure of Intermediates and Transition States: Computational methods can provide detailed three-dimensional structures of transient intermediates and transition states that are difficult or impossible to observe experimentally. acs.org This information is crucial for understanding the stereoselectivity of Grignard reactions. nih.gov

Solvent Effects: The role of solvent molecules, which coordinate to the magnesium center, can be explicitly included in theoretical models to provide a more accurate description of the reaction in solution. acs.org

Table 3: Applications of Computational Chemistry in Studying this compound

Computational MethodApplicationInsights Gained
Density Functional Theory (DFT)Calculation of structures, energies, and reaction pathways.Understanding of Schlenk equilibrium, prediction of reaction mechanisms (polar vs. radical), and elucidation of transition state structures.
Ab initio Molecular DynamicsSimulation of the time evolution of the system.Insights into the dynamic processes of ligand exchange and reaction in solution.
Continuum Solvation ModelsApproximation of the bulk solvent effect.Efficiently includes the influence of the solvent on the energetics of the reaction.

Quantum Mechanical (QM) Calculations on Reaction Pathways and Transition States

Quantum mechanical (QM) calculations have become an indispensable tool for elucidating the intricate mechanisms of chemical reactions, including those involving Grignard reagents like this compound. These computational methods allow for the detailed exploration of potential energy surfaces, providing insights into reaction pathways and the structures of high-energy transition states that are often difficult or impossible to observe experimentally.

In the context of Grignard reactions, QM calculations, particularly those employing Møller-Plesset perturbation theory (MP2), have been instrumental in investigating the fundamental steps of the reaction. For instance, studies on simpler systems like the reaction of methylmagnesium chloride with formaldehyde (B43269) have revealed detailed reaction paths. researchgate.netacs.org These calculations often explore the energetics of different proposed mechanisms, such as the concerted polar mechanism versus a stepwise single-electron transfer (SET) process. acs.orgrsc.org

The concerted mechanism involves a four-centered transition state where the formation of the new carbon-carbon bond and the oxygen-magnesium bond occurs simultaneously. researchgate.netacs.org QM calculations can model the geometry of this transition state, providing crucial data on bond lengths and angles. For a hypothetical reaction involving this compound, QM methods would be used to compute the energy barrier (activation energy) for this pathway.

Conversely, the SET mechanism involves the initial transfer of an electron from the Grignard reagent to the carbonyl compound, forming a radical ion pair. acs.orgrsc.org QM calculations can assess the feasibility of this pathway by calculating the energies of the radical intermediates. The choice between the polar and SET pathways is often influenced by factors such as the steric bulk of the alkyl group on the Grignard reagent. acs.org For a bulky group like cyclohexylmethyl, QM calculations would be critical in determining if steric hindrance raises the energy of the concerted transition state, making the SET pathway more favorable.

A significant finding from QM studies on model Grignard reagents is the role of aggregation. Calculations have shown that dimeric Grignard species can be more reactive than their monomeric counterparts. researchgate.netrsc.org A proposed reaction path involves the coordination of the carbonyl oxygen to one magnesium atom of a dimer, while the alkyl group from the adjacent magnesium atom performs the nucleophilic attack. researchgate.netacs.org This model, supported by QM calculations, aligns with the known aggregation behavior of Grignard reagents in solution.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for studying organometallic reagents due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the electronic structure of molecules, which is fundamental to understanding their reactivity. For this compound, DFT calculations can provide a wealth of information about its properties and reaction mechanisms.

DFT is widely used to investigate the stereoselective addition of Grignard reagents to carbonyl compounds. researchgate.netacs.org By calculating the energies of the transition states leading to different stereoisomeric products, DFT can predict which diastereomer will be formed preferentially. sigmaaldrich.com For example, in the addition to a chiral ketone, DFT would be used to model the different transition state structures arising from the attack of the cyclohexylmethyl group from either the Re or Si face of the carbonyl, allowing for a prediction of the diastereomeric ratio.

The B3LYP functional is a commonly employed DFT method for these types of investigations. researchgate.netacs.orgmit.edu Studies on model systems like methylmagnesium chloride have successfully used B3LYP to map out reaction pathways and characterize transition states. researchgate.netacs.org These calculations have highlighted the importance of the interaction between a vicinal-magnesium bonding alkyl group and the carbonyl carbon in the transition state, which leads to C-C bond formation. researchgate.netacs.org

Furthermore, DFT is crucial for understanding factors that influence the stability of Grignard reagents. By modeling compounds and calculating properties like Mg-C and Mg-Cl bond lengths, researchers can infer relative stability. mit.edu For this compound, DFT could be used to analyze how the electronic properties of the cyclohexylmethyl group influence the polarity and strength of the carbon-magnesium bond, and thus its nucleophilicity. The table below illustrates the kind of data DFT calculations can provide about bond lengths in model Grignard reagents, which correlates with their stability. mit.edu

CompoundMg-C Bond Length (Å)Mg-Cl Bond Length (Å)Relative Stability
Ethylmagnesium chloride------High
Ethenylmagnesium chloride------Medium
Ethynylmagnesium chloride------Low

Note: Specific bond length values from the source were not provided, but the trend of increasing bond length with decreasing stability was noted. Data is for illustrative purposes of DFT applications.

Molecular Dynamics (MD) Simulations of Organomagnesium Species in Solution

While QM and DFT calculations provide detailed information about specific reaction pathways at a static level, Molecular Dynamics (MD) simulations offer a powerful approach to understanding the dynamic behavior of molecules over time, particularly in the condensed phase. For this compound, MD simulations are essential for realistically modeling its behavior in a solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

MD simulations can track the movements of the Grignard reagent and the surrounding solvent molecules, providing critical insights into solvation structures and the dynamics of ligand exchange. Recent ab initio MD (AIMD) simulations on methylmagnesium chloride in THF have been particularly revealing. researchgate.net These simulations show that the solvent is not a passive medium but plays a direct and crucial role in the reaction mechanism. acs.org The dynamic coordination and dissociation of THF molecules at the magnesium center is essential for facilitating the reaction steps. acs.org

One of the key contributions of MD simulations has been to provide a more accurate picture of the Schlenk equilibrium in solution. This equilibrium describes the disproportionation of the Grignard reagent (RMgX) into its dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) counterparts. MD simulations can explore the exchange pathways between these species, for instance, by using metadynamics to map the free energy surface of the exchange process. This has helped to identify transition states for the exchange and illustrates how the dynamics of the solvent are fundamental to this process.

For a bulkier reagent like this compound, MD simulations would be invaluable for understanding how the large cyclohexyl group affects the solvation shell and the dynamics of solvent exchange. It would also allow for the study of how this steric bulk influences the aggregation state in solution, providing a more realistic picture than gas-phase or implicit solvent models.

Computational Analysis of Solvation Effects and Aggregation States

The behavior of Grignard reagents is inextricably linked to their solvation and aggregation state in solution. Computational chemistry provides essential tools to probe these complex phenomena, which are challenging to characterize experimentally. For this compound, understanding its state in solution is key to predicting its reactivity.

Computational studies consistently show that solvent molecules, typically from ethers like diethyl ether (Et₂O) or THF, play a crucial role by coordinating to the magnesium center. researchgate.net This coordination is vital for stabilizing the Grignard reagent in solution. The choice of solvent can significantly influence the position of the Schlenk equilibrium. Computational models have shown that solvation energy increases in the order Mg(CH₃)₂ < Mg(CH₃)Cl < MgCl₂ and that THF is a stronger solvating agent than Et₂O. This leads to different equilibrium compositions in different solvents, a finding consistent with experimental data.

To accurately model solvation, computational chemists often use a combination of explicit and implicit solvent models. An explicit model, where a few solvent molecules are directly included in the quantum mechanical calculation, accounts for the specific, strong coordination to the magnesium. sigmaaldrich.com This cluster is then embedded in a polarizable continuum model (PCM) that represents the bulk solvent, accounting for long-range electrostatic interactions. This two-level approach has proven effective in studies of Grignard-type chemistry. mit.edu

Aggregation is another critical aspect. Grignard reagents can exist as monomers, dimers, or even larger aggregates. Computational studies have indicated that dimeric species, often with halogen bridges between two magnesium centers, can be key reactive species. researchgate.netrsc.org DFT calculations suggest that dinuclear Grignard moieties can be more reactive in nucleophilic additions than monomeric species. rsc.org For this compound, computational analysis would explore the relative energies of its monomeric and various dimeric forms in solution to predict the predominant species and their respective reactivities.

The following table summarizes the general influence of common solvents on the Schlenk equilibrium for Grignard reagents, as determined by a combination of experimental and computational studies.

SolventEquilibrium PositionPredominant Species (General)
Diethyl Ether (Et₂O)Favors the left sideRMgX
Tetrahydrofuran (THF)More balanced distributionMixture of RMgX, R₂Mg, and MgX₂

Prediction of Stereochemical Outcomes

One of the most powerful applications of computational chemistry in organic synthesis is the prediction of stereochemical outcomes of reactions. For the addition of this compound to prochiral substrates, such as aldehydes and ketones, computational methods can provide a rational basis for understanding and predicting the observed stereoselectivity.

The prediction of stereochemistry relies on calculating the energies of the diastereomeric transition states that lead to the different stereoisomeric products. The product distribution is expected to be governed by the Curtin-Hammett principle, where the ratio of products depends on the difference in the free energies of the respective transition states (ΔΔG‡). A lower energy transition state corresponds to a faster reaction rate and, therefore, the major product.

DFT calculations are the primary tool for this purpose. sigmaaldrich.com For example, to predict the outcome of the reaction between this compound and a chiral N-(tert-butylsulfinyl)imine, chemists would model the possible transition states. sigmaaldrich.com This involves considering the different ways the Grignard reagent can approach the imine. The calculations would account for the steric interactions between the bulky cyclohexylmethyl group, the substrate, and the chiral auxiliary, as well as any potential chelating effects involving the magnesium atom.

Recent DFT studies on the addition of ethylmagnesium bromide to a sulfinamide, which explicitly included a solvent molecule, were able to calculate energy profiles for different reaction pathways. sigmaaldrich.com The diastereomeric ratio estimated from these energy profiles was in very good agreement with the experimental results. sigmaaldrich.com This highlights the predictive power of modern computational models when solvation is appropriately considered.

For this compound, such calculations would be crucial for planning stereoselective syntheses. By modeling the transition states for its addition to a target carbonyl compound or imine, chemists could predict which facial attack is favored and, consequently, which stereoisomer will be the major product. This predictive capability allows for the rational design of experiments and the selection of reagents and conditions to achieve a desired stereochemical outcome.

Q & A

Q. What are the optimal anhydrous conditions for synthesizing Cyclohexylmethylmagnesium bromide to ensure high yield and purity?

this compound, a Grignard reagent, requires rigorously anhydrous conditions. Use dry diethyl ether or tetrahydrofuran (THF) as solvents, maintained under inert gas (N₂ or Ar) to prevent hydrolysis. Initiate the reaction by slowly adding cyclohexylmethyl bromide to magnesium turnings at 0–5°C, followed by gradual warming to room temperature. Monitor reactivity via gas evolution. For industrial-scale reproducibility, ensure solvent purity (<10 ppm H₂O) and magnesium activation (e.g., iodine etching) .

Q. What safety protocols are critical when handling this compound?

Key protocols include:

  • Fire prevention : Use CO₂ or dry chemical extinguishers (avoid water due to reactive Mg) .
  • PPE : Wear flame-resistant lab coats, nitrile gloves, and safety goggles.
  • Spill management : Neutralize spills with inert adsorbents (e.g., sand) followed by isopropanol to quench residual reactivity .
  • Ventilation : Operate in fume hoods to mitigate inhalation risks from ether vapors .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Confirm structure via methylene (-CH₂-) resonances (δ ~1.5–2.5 ppm in ether) and cyclohexyl proton splitting patterns.
  • GC-MS : Detect trace impurities (e.g., unreacted bromide) after hydrolysis.
  • Titration : Quantify active Mg using iodometric titration . Always include experimental reproducibility data as per IUPAC guidelines .

Advanced Research Questions

Q. How does steric hindrance from the cyclohexylmethyl group influence nucleophilic reactivity?

The bulky cyclohexyl group reduces reaction rates with planar electrophiles (e.g., ketones) due to steric shielding of the Mg center. Kinetic studies show slower addition to aromatic aldehydes compared to linear analogs (e.g., ethylmagnesium bromide). Use low-temperature conditions (-20°C) to mitigate side reactions in sterically crowded systems .

Q. What experimental strategies resolve contradictory stability data in polar vs. nonpolar solvents?

Discrepancies arise from solvent-Mg coordination strength. In THF, stronger Mg–O bonding stabilizes the reagent but reduces electrophile accessibility. Compare decomposition rates via:

  • Time-resolved NMR : Track Mg–C bond degradation.
  • Controlled hydrolysis : Measure H₂ gas evolution. Optimize solvent choice based on electrophile solubility and reaction scale .

Q. What mechanistic insights explain byproduct formation during carbonyl additions?

Competing pathways include:

  • Enolate formation : From over-addition to ketones (e.g., cyclohexanone).
  • Wurtz coupling : Promoted by trace O₂ or elevated temperatures. Mitigate via stoichiometric control (1:1 Grignard:electrophile ratio) and strict inert-atmosphere protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.